N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine
Description
N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine is a synthetic compound characterized by the presence of a benzimidazole ring and a difluorodimethylpentyl side chain
Properties
IUPAC Name |
N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3/c1-4-14(15,16)13(2,3)8-17-10-5-6-11-12(7-10)19-9-18-11/h5-7,9,17H,4,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFCVDNNYGTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CNC1=CC2=C(C=C1)N=CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Difluorodimethylpentyl Side Chain: This step involves the alkylation of the benzimidazole ring with 3,3-difluoro-2,2-dimethylpentyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The difluorodimethylpentyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides.
Scientific Research Applications
N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluorodimethylpentyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-2,2-dimethylpentyl methanesulfonate
- N-(3,3-Difluoro-2,2-dimethylpentyl)-2-(2-methyl-1H-imidazol-1-yl)-3-pyridinamine
Uniqueness
N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine is unique due to the combination of the benzimidazole ring and the difluorodimethylpentyl side chain. This structural feature imparts specific chemical and biological properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
